molecular formula C12H24N2O2 B8219079 tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate

tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate

Cat. No.: B8219079
M. Wt: 228.33 g/mol
InChI Key: WFNGGMDLHFWFRK-NXEZZACHSA-N
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Description

tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate: is a carbamate compound that features a tert-butyl group, an aminocyclohexyl moiety, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminocyclohexyl derivative. One common method includes the use of tert-butyl chloroformate as a protecting group for the amine, followed by coupling with the aminocyclohexyl moiety under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has been studied for its ability to inhibit acetylcholinesterase, an enzyme involved in neurotransmitter regulation.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its role in drug design, particularly in the development of new pharmaceuticals targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the production of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission. This mechanism is crucial for its potential therapeutic effects in treating neurological conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate is unique due to its specific aminocyclohexyl moiety, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its versatility in synthetic applications make it a valuable compound in various research fields.

Properties

IUPAC Name

tert-butyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNGGMDLHFWFRK-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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